Imidazo[1,2-a]pyridine Imidazo[1,2-a]pyridine In vivo anti-trypanosomal activity of imidazo[1,2-a]pyridiness in the STIB900 mouse model has been investigated.

Brand Name: Vulcanchem
CAS No.: 274-76-0
VCID: VC21132021
InChI: InChI=1S/C7H6N2/c1-2-5-9-6-4-8-7(9)3-1/h1-6H
SMILES: C1=CC2=NC=CN2C=C1
Molecular Formula: C7H6N2
Molecular Weight: 118.14 g/mol

Imidazo[1,2-a]pyridine

CAS No.: 274-76-0

Cat. No.: VC21132021

Molecular Formula: C7H6N2

Molecular Weight: 118.14 g/mol

* For research use only. Not for human or veterinary use.

Imidazo[1,2-a]pyridine - 274-76-0

Specification

CAS No. 274-76-0
Molecular Formula C7H6N2
Molecular Weight 118.14 g/mol
IUPAC Name imidazo[1,2-a]pyridine
Standard InChI InChI=1S/C7H6N2/c1-2-5-9-6-4-8-7(9)3-1/h1-6H
Standard InChI Key UTCSSFWDNNEEBH-UHFFFAOYSA-N
SMILES C1=CC2=NC=CN2C=C1
Canonical SMILES C1=CC2=NC=CN2C=C1

Introduction

Chemical Structure and Properties

Imidazo[1,2-a]pyridine consists of a fused ring system where an imidazole ring is connected to a pyridine ring through the nitrogen and carbon atoms. This arrangement creates a planar bicyclic structure with distinct electronic properties that contribute to its chemical reactivity and biological activities.

Structural Features

The core structure of imidazo[1,2-a]pyridine features a nitrogen atom at position 1, which serves as the bridgehead connecting the imidazole and pyridine rings. This arrangement results in a partially aromatic system with a unique electron distribution that influences its chemical behavior and interactions with biological targets. The planarity of the molecule facilitates its binding to various receptors and enzymes, contributing to its diverse pharmacological activities .

Physical and Chemical Properties

Imidazo[1,2-a]pyridine exhibits distinctive physical and chemical properties that are summarized in Table 1. The compound is normally a yellow to brown or dark green clear liquid at room temperature with specific storage requirements due to its sensitivity to light and air .

Table 1: Physical and Chemical Properties of Imidazo[1,2-a]pyridine

PropertyValue
Molecular FormulaC₇H₆N₂
Molecular Weight118.14 g/mol
Physical State (20°C)Yellow to brown to dark green clear liquid
Boiling Point98°C at 3 mmHg
Specific Gravity (20/20)1.17
Refractive Index1.63
Maximum Absorption Wavelength297 nm (in EtOH)
Storage ConditionsRoom temperature (cool, dark place <15°C)
Special HandlingStore under inert gas; light and air sensitive
CAS Registry Number274-76-0

The compound's reactivity is primarily attributed to the nitrogen atoms and the aromatic system, which can participate in various chemical transformations. The imidazole portion contributes to the compound's basic character, while the pyridine ring introduces additional reactivity patterns. This chemical versatility makes imidazo[1,2-a]pyridine an excellent scaffold for derivatization and pharmaceutical development .

Synthesis Methods

Multiple synthetic approaches have been developed to efficiently produce imidazo[1,2-a]pyridine and its derivatives. These methods vary in complexity, yield, and applicability to different substitution patterns. The continuous refinement of these synthetic routes has significantly contributed to the expansion of the imidazo[1,2-a]pyridine chemical space available for pharmaceutical research.

Classical Synthesis Approaches

Synthesis MethodStarting MaterialsConditionsYield RangeAdvantagesLimitations
Condensation2-Aminopyridines + α-haloketonesBasic media, ambient temperature60-85%Simple, versatile, mild conditionsLimited functional group tolerance
Copper-promoted CyclizationAcetylene + Substituted 2-aminopyridinesCopper complex, oxidative conditionsUp to 92%High yield, environmentally friendlyRequires specialized reagents
Multicomponent ReactionsVarious components including amines and carbonyl compoundsOne-pot conditions, often catalyzed70-90%Efficiency, atom economyComplex product mixtures possible
Oxidative CouplingVarious substrates depending on specific reactionOxidizing agents, often metal-catalyzed65-85%Functional group compatibilityMay require harsh conditions

Biological Activities

Imidazo[1,2-a]pyridine derivatives exhibit an extraordinarily wide range of biological activities, making them valuable scaffolds in drug discovery. Their diverse pharmacological properties have been extensively documented through various scientific studies, highlighting their potential in addressing multiple therapeutic areas.

Antimicrobial Activities

Imidazo[1,2-a]pyridine derivatives have demonstrated significant antimicrobial properties against various pathogens. Particularly noteworthy are the imidazo[1,2-a]pyridine-3-carboxamides developed by Moraski and colleagues, which have emerged as highly potent antimycobacterial agents effective against Mycobacterium tuberculosis, including multidrug-resistant and extensively drug-resistant strains . This research has opened promising avenues for developing novel treatments for tuberculosis, a disease that continues to present significant global health challenges.

Central Nervous System Activities

The interaction of imidazo[1,2-a]pyridine derivatives with GABA receptors has led to their application in treating various central nervous system disorders. Some derivatives function as GABA-A and benzodiazepine receptor agonists, exhibiting anxiolytic, sedative, and hypnotic properties. These activities form the basis for drugs such as zolpidem, which is widely used in the treatment of insomnia .

Other Pharmacological Activities

Beyond antimicrobial and CNS activities, imidazo[1,2-a]pyridine derivatives demonstrate a remarkably diverse range of pharmacological properties, as summarized in Table 3 .

Table 3: Pharmacological Activities of Imidazo[1,2-a]pyridine Derivatives

Biological ActivityMechanism/TargetPotential Applications
AntiulcerProton pump inhibitionGastric ulcer treatment
AnticonvulsantIon channel modulationEpilepsy management
AntiprotozoalMultiple mechanismsTreatment of parasitic diseases
AnthelminticNeuromuscular disruption in parasitesWorm infestations treatment
AntifungalCell membrane disruptionFungal infection treatment
AntibacterialMultiple targets including DNA gyraseBacterial infection treatment
AnalgesicPain pathway modulationPain management
AntiviralViral enzyme inhibitionTreatment of viral infections
AnticancerMultiple mechanisms including kinase inhibitionVarious cancer therapies
Anti-inflammatoryCytokine inhibitionInflammatory disease treatment
AntituberculosisMycobacterial enzyme inhibitionTuberculosis treatment
Enzyme inhibitionAChE and BChE inhibitionPotential in Alzheimer's disease

Medicinal Applications

The diverse biological activities of imidazo[1,2-a]pyridine derivatives have led to their successful application in various therapeutic areas. Several drugs containing the imidazo[1,2-a]pyridine scaffold have received clinical approval and are currently in use for treating different medical conditions.

Marketed Drugs

Multiple pharmaceuticals based on the imidazo[1,2-a]pyridine scaffold have been developed and marketed for various therapeutic applications. Notable examples include zolpidem (insomnia treatment), alpidem (anxiolytic), olprinone (cardiotonic agent), zolimidine (antiulcer), and necopidem (sedative-hypnotic) . These medications highlight the clinical significance of imidazo[1,2-a]pyridine derivatives and their established safety and efficacy profiles.

Therapeutic Areas

The clinical applications of imidazo[1,2-a]pyridine derivatives span multiple therapeutic areas, reflecting their diverse pharmacological activities. Key therapeutic areas include:

  • Sleep disorders: Imidazo[1,2-a]pyridine-based hypnotics like zolpidem are widely prescribed for insomnia treatment.

  • Cardiovascular diseases: Compounds such as olprinone are used as cardiotonic agents for heart and circulatory failures .

  • Gastrointestinal disorders: Derivatives like zolimidine have been employed as antiulcer agents.

  • Infectious diseases: Various derivatives show promise as antibacterial, antiviral, and antimycobacterial agents .

  • Neurological disorders: Some derivatives exhibit potential in treating conditions like epilepsy and anxiety.

Structure-Activity Relationships

Understanding the relationship between the structural features of imidazo[1,2-a]pyridine derivatives and their biological activities is crucial for designing more effective and selective therapeutic agents. Research has revealed several key structure-activity relationships (SAR) that guide the rational design of new derivatives.

Key Structural Determinants of Activity

Current Research and Future Directions

Research on imidazo[1,2-a]pyridine derivatives continues to evolve, with current efforts focused on developing more selective compounds, exploring new biological activities, and improving synthetic methodologies. These ongoing investigations promise to further expand the therapeutic potential of this versatile scaffold.

Development of Novel Derivatives

Current research emphasizes the design and synthesis of novel imidazo[1,2-a]pyridine derivatives with enhanced selectivity and potency for specific targets. For example, researchers are developing derivatives that selectively target specific enzymes or receptors implicated in various diseases, aiming to minimize off-target effects while maximizing therapeutic benefits.

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